2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid is a chemical compound with significant relevance in both synthetic organic chemistry and biological research. This compound is characterized by its unique indazole structure, which includes a keto group and a carboxylic acid moiety. Its systematic name reflects its complex molecular architecture, making it a valuable building block for various chemical syntheses.
The compound is classified under indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Indazole derivatives often exhibit properties that make them suitable for drug development and other industrial applications. The specific compound in question has been studied for its potential antimicrobial and anticancer properties, highlighting its importance in pharmaceutical research .
The synthesis of 2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid typically involves cyclization reactions of appropriate precursors. One common method is the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst. This method allows for the formation of the indazole framework through the cyclization of the hydrazone intermediate.
In laboratory settings, the synthesis can be optimized to enhance yield and purity. Techniques such as continuous flow reactors may be employed to improve reaction efficiency and minimize environmental impact. The reaction conditions often include controlled temperature and pressure settings to facilitate the desired cyclization while avoiding by-products .
The molecular formula of 2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid is C9H8N2O3, with a molecular weight of 192.17 g/mol. The structure features a fused indazole ring system with a methyl group at the 2-position, a keto group at the 3-position, and a carboxylic acid functionality at the 6-position.
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides information on the chemical environment of hydrogen atoms within the molecule. For instance, typical NMR data may show signals corresponding to the methyl group and protons on the indazole ring .
2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For example, oxidation reactions may yield carboxylic acids or ketones depending on the specific conditions employed.
The mechanism of action of 2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid involves its interaction with biological targets such as enzymes or receptors. The compound may modulate enzyme activity or receptor function through binding interactions that lead to various biological effects. The specific pathways activated depend on the biological context being studied .
The physical properties of 2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid include its appearance as a brown solid at room temperature. The melting point and solubility characteristics are critical for determining its handling and application in laboratory settings.
Chemically, this compound exhibits acidity due to its carboxylic acid group and reactivity due to the presence of both keto and indazole functionalities. Its reactivity profile makes it suitable for further chemical modifications that can lead to new derivatives with enhanced properties .
The scientific applications of 2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid are extensive:
The indazole nucleus represents a privileged scaffold in medicinal chemistry due to its structural versatility and broad-spectrum biological activities. This bicyclic system, comprising fused pyrazole and benzene rings, provides a stable planar framework amenable to diverse functionalizations that modulate electronic properties, solubility, and target affinity. Within this chemical class, 2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid exemplifies strategic molecular design through its critical pharmacophoric elements: (1) The N1-H moiety enables hydrogen bond donation; (2) The 3-keto group facilitates resonance stabilization and dipole interactions; (3) The C6-carboxylic acid confers pH-dependent polarity and metal-chelating capability; and (4) The C2-methyl group enhances metabolic stability by steric shielding [3] [6].
Computational analyses reveal that the carboxylic acid functionality significantly enhances this derivative's potential for target engagement. Density functional theory (DFT) studies on analogous heterocyclic carboxylic acids demonstrate:
Table 1: Computational Analysis of Carboxylic Acid-Functionalized Indazole Properties
Parameter | Value/Range | Biological Implication |
---|---|---|
Topological Polar Surface Area | 63-75 Ų | Enhanced membrane permeability |
pKa (COOH) | ~4.2 | pH-dependent ionization; targetable to enzymes |
Hydrogen Bond Acceptors | 5 | Multi-point target binding capability |
Hydrogen Bond Donors | 2 | Enhanced affinity for catalytic sites |
Water Solubility (Log S) | -2.0 to -1.5 | Favorable for physiological dissolution |
This balanced physicochemical profile facilitates diverse biointeractions, positioning 2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid as a versatile synthon for developing enzyme inhibitors, receptor modulators, and metalloprotein-targeted therapeutics [6] [9].
The medicinal exploration of 3-oxo-2,3-dihydro-1H-indazole (indazolinone) derivatives progressed through distinct developmental epochs:
Ester Era (1950s-1990s): Early research focused on ester-protected carboxylates due to synthetic accessibility. Ethyl 2,3-dihydro-2-methyl-3-oxo-1H-indazole-1-carboxylate (CAS 1848-42-6) typified this approach, where the C1-ester group served as both a protecting group and lipophilicity modifier. While demonstrating moderate bioactivity, these derivatives suffered from enzymatic hydrolysis in vivo, limiting therapeutic utility [5].
Amide Renaissance (2000s-Present): Strategic transition to carboxamide derivatives addressed metabolic limitations while enabling targeted interactions. The breakthrough emerged with 3-oxo-2,3-dihydro-1H-indazole-4-carboxamides as potent poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, exemplified by the patent US9073893B2. These compounds exploit:
Table 2: Evolution of Key Indazolinone Carboxylic Acid Derivatives
Structural Era | Representative Compound | Structural Features | Therapeutic Application |
---|---|---|---|
Ester Derivatives | Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | C1 ethyl ester, N2-methyl group | Synthetic intermediate; limited bioactivity |
Carboxamides | 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-3-oxo-2,3-dihydro-1H-indazole-4-carboxamide | C4 carboxamide, N1-unsubstituted, C2-piperidine | PARP-1 inhibition (IC₅₀ = 8.2 nM) |
Carboxylic Acids | 2-Methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid | C6 carboxylic acid, N1-H, C2-methyl | Enzyme inhibitor precursor; metalloprotein targeting |
Synthetic Methodology Advancements: Efficient routes to carboxylic acid-functionalized indazoles evolved through:
This evolution established 2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid as a synthetically accessible building block for next-generation pharmacophores targeting diverse enzyme classes beyond PARP, including kinases, phosphodiesterases, and aldosterone synthase [3] [7] [10].
Despite promising molecular attributes, significant knowledge gaps impede the full exploitation of 2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid in enzyme-targeted therapeutics:
Mechanistic Ambiguities in Enzyme Recognition: While PARP inhibition by C4-carboxamide indazoles is well-documented, the interaction profile of C6-carboxylic acid derivatives remains underexplored. Critical unknowns include:
Synthetic Access Limitations: Current routes face challenges in:
Structural Optimization Deficiencies: Rational design efforts are hampered by:
Table 3: Critical Research Gaps and Proposed Investigative Approaches
Research Gap | Current Limitation | Recommended Research Direction |
---|---|---|
Target Engagement Specificity | Unknown selectivity across oxidoreductases | Isozyme-specific screening coupled with MD simulations |
Bioavailability Optimization | Limited SAR studies on C2/C3 modifications | Prodrug approaches (acyloxymethyl esters) |
Metalloprotein Targeting | Unverified zinc chelation hypothesis | Spectrofluorimetric titrations; XANES studies |
Hybrid Pharmacophore Development | Few combined quinolone-indazole architectures | Pfitzinger reactions with isatin precursors |
These gaps present strategic opportunities for advancing this chemotype, particularly through integrated computational-experimental approaches elucidating structure-activity relationships and rational hybrid design leveraging quinoline-quinone synthetic pathways. Prioritizing these directions could unlock the latent potential of carboxylic acid-functionalized indazoles in targeting emerging enzyme targets in oncology, metabolic disorders, and infectious diseases [7] [8] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: